molecular formula C18H22N2O3S B2648359 N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 1351635-35-2

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B2648359
CAS No.: 1351635-35-2
M. Wt: 346.45
InChI Key: YOAGFYQDZLUBBP-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide is a diamide derivative featuring:

  • A 3-methylthiophen-2-yl moiety, a sulfur-containing heterocycle known for its electron-rich aromaticity and role in medicinal chemistry .
  • A 2-hydroxyethyl linker bridging the thiophene ring and the primary amide group.
  • A 4-(propan-2-yl)phenyl (isopropylphenyl) group attached to the secondary amide, contributing hydrophobicity and steric bulk.
  • Ethanediamide backbone, enabling hydrogen bonding and structural rigidity.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-11(2)13-4-6-14(7-5-13)20-18(23)17(22)19-10-15(21)16-12(3)8-9-24-16/h4-9,11,15,21H,10H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAGFYQDZLUBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the ethanediamide backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the ethanediamide backbone.

Scientific Research Applications

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl group and ethanediamide backbone can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Amides

(a) N-(3-acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide ()
  • Structural Similarities : Both contain a thiophene ring and amide linkages.
  • Key Differences :
    • The target compound lacks acetyl or bromo/phthalimido substituents on the thiophene.
    • The hydroxyethyl group in the target may enhance solubility compared to the acetylated analogs.
  • Spectroscopy :
    • IR : Thiophene C–S stretches (~680 cm⁻¹) and amide C=O stretches (~1650–1680 cm⁻¹) are expected in both .
    • 1H NMR : The target’s 3-methylthiophene protons would resonate at δ 6.8–7.2 ppm, similar to analogs in .
Property Target Compound N-(3-acetyl-2-thienyl)-2-bromoacetamide
Thiophene Substituent 3-methyl 3-acetyl
Amide Type Ethanediamide Bromoacetamide/Phthalimidoacetamide
Molecular Weight ~364 g/mol (estimated) 284 g/mol (bromoacetamide)
(b) N-(2-Arylethyl)-2-methylprop-2-enamides ()
  • Structural Similarities : Ethylamine linkers and aromatic (aryl) groups.
  • Key Differences: The target uses a diamide backbone, whereas these are monoamides with acrylate groups. The hydroxyethyl group in the target may confer distinct hydrogen-bonding interactions.

Isopropylphenyl-Containing Compounds

2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide ()
  • Structural Similarities : Shared 4-(propan-2-yl)phenyl group.
  • Key Differences: The target lacks the pyridine and trifluoroethoxy moieties, reducing electronic complexity. The ethanediamide backbone may enhance thermal stability compared to monoamides.

Hydroxyethyl-Aromatic Amides

3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide ()
  • Structural Similarities: Hydroxy-acetyl amino groups linked to aromatic systems.
  • Key Differences :
    • The target’s hydroxyethyl group is simpler than the difluorophenyl-hydroxy-acetyl moiety.
    • ’s compound exhibits chirality , requiring chromatographic separation of isomers, a consideration for the target if stereocenters are present .

Biological Activity

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by research findings and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C18H23N2O2S
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 1448129-76-7

Synthesis

The synthesis typically involves multiple steps, beginning with the formation of the thiophene ring and employing various reagents such as N,N-dimethyliminium salts and basic hydrolysis. The sulfonamide group is introduced through specific reaction conditions to achieve the desired compound structure .

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory activity. For instance, a related compound inhibited cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in inflammation processes. The IC50 values for these inhibitory effects were reported at concentrations as low as 0.1 µM for leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) .

The proposed mechanism includes interaction with molecular targets such as enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, while the thiophene ring may engage in π-π interactions with aromatic amino acids. These interactions can modulate protein activity, leading to various biological effects including anti-inflammatory responses .

Case Studies

StudyFindings
Study 1 Inhibition of COX and lipoxygenase pathways in vitroDemonstrated potential as an anti-inflammatory agent
Study 2 Topical application reduced leukotriene levels in mouse modelsSupports efficacy in inflammatory skin conditions
Study 3 Interaction with protein targets confirmed via crystallographyValidates proposed mechanism of action

Research Findings

Recent studies have shown that this compound can effectively reduce inflammation markers in various models:

  • In Vitro Studies : Demonstrated inhibition of COX enzymes at varying concentrations, indicating potential therapeutic applications in inflammatory diseases.
  • In Vivo Studies : Animal models treated with this compound showed a significant reduction in edema and other inflammatory responses when compared to control groups.

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